Inezin

Description

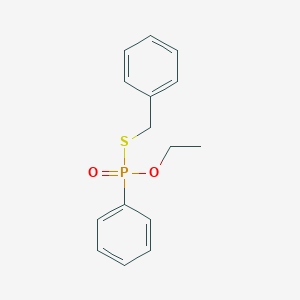

Structure

2D Structure

3D Structure

Properties

CAS No. |

21722-85-0 |

|---|---|

Molecular Formula |

C15H17O2PS |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

[ethoxy(phenyl)phosphoryl]sulfanylmethylbenzene |

InChI |

InChI=1S/C15H17O2PS/c1-2-17-18(16,15-11-7-4-8-12-15)19-13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |

InChI Key |

PBOOGLULPGUHFZ-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C1=CC=CC=C1)SCC2=CC=CC=C2 |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)SCC2=CC=CC=C2 |

Synonyms |

Inezin S-benzyl O-ethyl phenylphosphonothiolate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Inezin

Established Synthetic Pathways for Inezin

Conventional Approaches in Organophosphorus Synthesis

Historically, the synthesis of phosphorothioates like this compound has depended on conventional organophosphorus chemistry. A common strategy involves the Michaelis-Arbuzov reaction. mdpi.comresearchgate.net This reaction typically utilizes toxic and moisture-sensitive reagents such as R₂P(O)Cl or RSO₂Cl, which undergo nucleophilic substitution. mdpi.com While effective in creating the necessary phosphorus-sulfur bond, these traditional methods often generate significant waste and require harsh reaction conditions. chemistryviews.org

Alternative Synthetic Protocols (e.g., utilizing disulfides, phosphinates)

To overcome the limitations of conventional methods, alternative synthetic routes have been developed. One significant approach involves the coupling of compounds containing an H-P(O) group, such as phosphinates, with disulfides. mdpi.com This has proven to be a powerful method for accessing phosphorothioates. mdpi.com

In a specific example, this compound was synthesized by reacting (ethoxy)phenylphosphinate with a suitable disulfide, achieving a respectable yield. mdpi.com Research has systematically explored the scope of this reaction, demonstrating that various diaryl and dialkyl disulfides can be effectively coupled with different phosphinates and diarylphosphine oxides to produce the corresponding phosphorothioates in good to excellent yields. mdpi.com

Table 1: Synthesis of this compound via Alternative Protocols

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

Advancements in Green Chemistry Syntheses of this compound and Analogues

Recent research has focused on developing "green" synthetic methods that are more sustainable and environmentally benign. These advancements include reactions that proceed without the need for metal catalysts or harmful solvents and those that are promoted by visible light.

Metal- and Solvent-Free Reaction Systems

A highly efficient, green protocol has been established for the synthesis of phosphorothioates, including this compound, that operates without any metals, catalysts, or solvents. mdpi.com This method involves the direct reaction of disulfides with substrates like diarylphosphine oxides, dialkylphosphites, or phosphinates. mdpi.com The reactions are typically conducted by either heating the mixture at 50°C for a short duration (5–10 minutes) or by stirring at room temperature for a few hours, with many target compounds being obtained in nearly quantitative yields. mdpi.com A key advantage of this system is the simple workup procedure, where the product is separated via water extraction, which also allows for the recovery of the thiol by-products. mdpi.com

Table 2: Conditions for Metal- and Solvent-Free Synthesis of Phosphorothioates

| Substrates | Conditions | Yield | Separation | Reference |

|---|

Visible-Light-Mediated Synthetic Strategies (e.g., Blue LED-Promoted)

A novel photochemical synthesis for phosphorothioates has been developed that is both metal- and photocatalyst-free. chemistryviews.org This method was successfully applied to the direct synthesis of this compound on a 10 mmol scale, demonstrating its practical utility. chemistryviews.org The reaction involves coupling alkyl phosphites or phosphonothioates with organic disulfides under blue LED irradiation in the presence of triethylamine (B128534) as a base. chemistryviews.org The process is carried out at room temperature under ambient air over 16 hours and tolerates a wide range of functional groups on both reactants, achieving good to excellent yields. chemistryviews.org This strategy avoids the use of expensive metal catalysts or intermediates that generate substantial waste. chemistryviews.org

Mechanistic Elucidation of this compound Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. For the visible-light-mediated synthesis of phosphorothioates like this compound, mechanistic studies have provided significant insights. chemistryviews.org Experiments have confirmed that the reaction is dependent on both light and a base; the yield was significantly lower in the absence of irradiation, and the presence of a base was found to be essential. chemistryviews.org

To probe the reaction pathway, a radical trapping experiment was conducted using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). chemistryviews.org The addition of TEMPO resulted in the detection of only trace amounts of the desired product. chemistryviews.org This outcome strongly suggests that the reaction proceeds through a light- and base-mediated radical pathway. chemistryviews.org

Photochemical Transformations of this compound

The study of the photochemical behavior of the organophosphorus compound this compound (S-benzyl O-ethyl phenylphosphonothiolate) reveals its susceptibility to transformation under ultraviolet (UV) irradiation. Research conducted on this compound dissolved in n-hexane and exposed to UV light has elucidated the primary pathways of its decomposition and identified the resulting chemical entities. These investigations have employed various analytical techniques, including gas-liquid chromatography, thin-layer chromatography, mass spectrometry, and infrared spectroscopy, to understand the transformation processes. researchgate.netnih.gov

Identification of Photodecomposition Pathways

Upon exposure to ultraviolet radiation, this compound undergoes decomposition primarily through two distinct initial pathways. nih.gov

The first significant pathway involves the homolytic cleavage of the phosphorus-sulfur (P-S) bond. This scission is a primary photochemical event, leading to the formation of initial radical species that subsequently react to form stable products. researchgate.netnih.gov

The second observed pathway is an isomerization reaction. This compound transforms into its thionate isomer, O-benzyl O-ethyl phenylphosphonothionate. nih.gov This process involves the migration of the sulfur atom from being bonded to the phosphorus and the benzyl (B1604629) group, to a double bond with the phosphorus atom, with the concurrent shift of the benzyl group to an oxygen atom. This isomer is then subject to further photochemical reactions. nih.gov

Studies comparing the stability of the photoproducts to the parent compound found that O-ethyl phenylphosphinate, O-benzyl O-ethyl phenylphosphonate (B1237145), and O-benzyl O-ethyl phenylphosphonothionate were considerably more stable under UV light than this compound itself. nih.gov

Characterization of Photolytic Products

The investigation into the photodecomposition of this compound has led to the characterization of several photolytic and subsequent degradation products. researchgate.netnih.gov

The cleavage of the P-S bond directly yields O-ethyl phenylphosphinate and dibenzyl disulfide. nih.gov Dibenzyl disulfide, however, is not stable under these conditions and degrades rather quickly. Its degradation proceeds via oxidation to form toluene-alpha-sulfonic acid, which is then further oxidized to produce sulfuric acid and benzoic acid. researchgate.netnih.gov

The isomerization pathway results in the formation of O-benzyl O-ethyl phenylphosphonothionate. This thionate isomer undergoes gradual oxidation to its corresponding oxygen analogue, O-benzyl O-ethyl phenylphosphate. nih.gov

In addition to these primary photodecomposition products, hydrolysis of the parent compound can also occur, leading to the detection of phenylphosphonic acid, O-ethyl hydrogen phenylphosphonate, O-ethyl hydrogen phenylphosphonothioate, and benzyl alcohol. nih.gov

The table below summarizes the key products identified from the photochemical transformation of this compound.

| Pathway | Initial Product(s) | Subsequent Degradation Product(s) |

| P-S Bond Cleavage | O-ethyl phenylphosphinate | - |

| Dibenzyl disulfide | Toluene-alpha-sulfonic acid, Sulfuric acid, Benzoic acid | |

| Isomerization | O-benzyl O-ethyl phenylphosphonothionate | O-benzyl O-ethyl phenylphosphate |

| Hydrolysis | - | Phenylphosphonic acid, O-ethyl hydrogen phenylphosphonate, O-ethyl hydrogen phenylphosphonothioate, Benzyl alcohol |

Molecular and Cellular Mechanisms of Inezin S Biological Activity

Enzymatic Inhibition Profiles of Inezin

This compound, an organophosphorus compound, has been identified as a potent inhibitor of specific fungal enzymes, which is central to its biological activity. Its profile as an enzyme inhibitor, particularly against cutinases, has been a subject of scientific investigation.

This compound as an Inhibitor of Fungal Cutinase

This compound functions as a powerful inhibitor of cutinase, an enzyme crucial for phytopathogenic fungi to breach the protective cuticular barrier of host plants. apsnet.org This inhibitory action is a key mechanism underlying its fungicidal properties. Research has demonstrated its effectiveness against cutinases from various fungal pathogens, including Fusarium solani f. sp. pisi and Colletotrichum gloeosporioides. apsnet.orgapsnet.org The inhibition of this enzyme disrupts the initial stages of infection, preventing the pathogen from establishing itself within the plant host.

The potency of this compound as a cutinase inhibitor is quantified by its I₅₀ (the concentration required to inhibit 50% of the enzyme activity) and Kᵢ (the inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme) values. For the cutinase from Fusarium solani f. sp. pisi, this compound exhibits an I₅₀ value in the range of 10⁻⁴ to 10⁻⁵ M. apsnet.org

In studies with the cutinase from Colletotrichum gloeosporioides, the causal agent of papaya anthracnose, this compound showed a Kᵢ value of 1.2 x 10⁻⁴ M. apsnet.org Interestingly, while this compound's I₅₀ value is relatively high compared to some other organophosphorus inhibitors, its Kᵢ value is significantly lower than that of compounds like Hinosan and chlorpyrifos, indicating a much higher binding affinity for the cutinase enzyme. apsnet.org The discrepancy between a high I₅₀ and a low Kᵢ suggests that while this compound binds strongly to the enzyme, the rate at which it reacts to cause inhibition is slower. apsnet.org

Table 1: Inhibition Constants (Kᵢ) of Organophosphorus Inhibitors against Colletotrichum gloeosporioides Cutinase

| Inhibitor | Kᵢ Value (M) |

|---|---|

| This compound | 1.2 x 10⁻⁴ |

| Hinosan | 2.3 x 10⁻³ |

| Chlorpyrifos | 2.6 x 10⁻³ |

| O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)phosphate | 1.0 x 10⁻⁸ |

Data sourced from Dickman, M. B., Patil, S. S., & Kolattukudy, P. E. (1983). apsnet.org

The mechanism by which this compound inhibits cutinase is analogous to the action of other organophosphorus esters on hydrolases like cholinesterases. apsnet.org The inhibitory action is attributed to the irreversible phosphorylation of a specific "active serine residue" within the catalytic triad (B1167595) of the enzyme's active site. apsnet.org This covalent modification incapacitates the enzyme, preventing it from hydrolyzing the ester bonds of cutin, the structural component of the plant cuticle. apsnet.org This targeted interaction highlights the specificity of this compound for this class of serine hydrolases, which is fundamental to its role as an antipenetrant fungicide. apsnet.org

When compared to other organophosphorus fungicides, the inhibitory activity of this compound follows established structure-activity relationships. apsnet.org For instance, phosphonate (B1237965) esters like this compound are generally more reactive and demonstrate greater biological activity than their corresponding phosphate (B84403) ester counterparts, such as Conen. apsnet.org

Furthermore, research on the inhibition of C. gloeosporioides cutinase reveals that while this compound has a higher I₅₀ value than compounds like Hinosan and chlorpyrifos, it possesses a significantly higher affinity for the enzyme, as shown by its lower Kᵢ value. apsnet.org This suggests a different kinetic profile for this compound compared to other organophosphates. While all four compounds react with the cutinase at a similar rate, the affinity of each for the enzyme varies considerably. apsnet.org

Table 2: Comparative Inhibitory Activity of Organophosphorus Fungicides against Fungal Cutinase

| Compound | Chemical Class | Relative Activity Comparison |

|---|---|---|

| This compound | Phosphonate ester | More reactive than phosphate esters (e.g., Conen) apsnet.org |

| Conen | Phosphate ester | Less reactive than phosphonate esters (e.g., this compound) apsnet.org |

| Hinosan | S-Arylthiolate | Generally more active than S-alkylthiolates (e.g., Conen) apsnet.org |

Data sourced from Köller, W., Allan, C. R., & Kolattukudy, P. E. (1982). apsnet.org

Influence of this compound on Fungal Pathogenesis at the Cellular Level

This compound's impact on fungal pathogenesis is observed directly at the cellular level, primarily by interfering with the physical processes of host invasion.

Prevention of Fungal Host Penetration

The primary role of cutinase for many fungal pathogens is to enzymatically degrade the plant cuticle, allowing the fungus to penetrate the host tissue. apsnet.orgapsnet.org By potently inhibiting cutinase, this compound effectively acts as an antipenetrant. apsnet.org

Studies have shown that at micromolar or lower concentrations, this compound can effectively prevent the infection of papaya by Colletotrichum gloeosporioides and pea stems by Fusarium solani f. sp. pisi. apsnet.orgapsnet.org A crucial aspect of this protective action is that it occurs at concentrations that are not fungitoxic; the viability of the fungal spores is not affected, but their ability to cause infection is blocked. apsnet.orgapsnet.org This demonstrates that this compound's mode of action is not to kill the fungus directly but to specifically disable the molecular machinery required for host penetration. apsnet.org

Differentiation from Direct Fungitoxicity

The organophosphorus fungicide this compound exhibits a mode of action that is distinct from direct fungitoxicity. While it does show inhibitory activities against the mycelial growth of certain fungi like Pyricularia oryzae, Pellicularia sasakii, and Cochliobolus miyabeanus in laboratory tests, its primary mechanism in protecting plants from fungal infection appears to be more complex. researchgate.net

Research indicates that the protective action of some organophosphorus compounds is not necessarily due to a direct killing of the fungus (fungitoxicity). apsnet.org Instead, these compounds can inhibit fungal penetration into the host plant. apsnet.org For instance, certain organophosphorus insecticides have been shown to prevent infection on pea stems with an intact cuticular barrier, suggesting an interference with the penetration process rather than a direct toxic effect on the fungus itself. apsnet.org This is supported by experiments where providing a wound for the pathogen to enter the host bypasses the protective effect of the pesticide. apsnet.org

The mode of action of organophosphorus fungicides is generally considered different from that of organophosphorus insecticides because fungi lack the cholinesterase enzyme, which is the primary target for the insecticides. eagri.org A widely accepted theory for some organophosphorus fungicides is the inhibition of chitin (B13524) synthesis, a crucial component of the fungal cell wall. eagri.org Specifically, it is thought to inhibit the permeation of substrates for chitin synthesis through the cytoplasmic membrane. eagri.org

Furthermore, the fungicidal activity of organophosphorus compounds like this compound is related to their chemical structure. The presence of a P=O group, balanced by a lipophilic group such as the phenyl radical in this compound, is important for its effect on fungal hyphae penetration. eagri.org Compounds with a thiono (P=S) group are often inactive against fungi, possibly because the fungi are unable to oxidize the thiono group to the more active oxon (P=O) form. eagri.org

Biotransformation and Metabolic Fate of this compound in Biological Systems

Studies on the metabolism of this compound by the mycelial cells of the rice blast fungus, Pyricularia oryzae, have been conducted to understand its fate. jst.go.jpdntb.gov.ua Research has shown that P. oryzae can metabolize this compound, although no significant differences in the metabolic patterns were found between susceptible and resistant strains of the fungus. jircas.go.jp This suggests that resistance to this compound in this fungus is likely not due to an enhanced detoxification mechanism. jircas.go.jp

The metabolism of this compound in Pyricularia oryzae leads to the formation of several breakdown products. scispace.com The major metabolites identified are O-ethyl hydrogen phenylphosphonate (B1237145) and O-ethyl hydrogen phenylphosphonothioate. scispace.comscispace.com Phenylphosphonic acid has also been detected as a hydrolysis product. researchgate.netnih.gov

Table 1: Identified Metabolites of this compound

| Metabolite Name | Chemical Formula | Parent Compound |

| O-ethyl hydrogen phenylphosphonothioate | C8H11O2PS | This compound |

| O-ethyl hydrogen phenylphosphonate | C8H11O3P | This compound |

| Phenylphosphonic acid | C6H7O3P | This compound |

This table summarizes the key metabolites identified from the biotransformation of this compound.

The biotransformation of this compound involves several chemical reactions. A key step is the cleavage of the phosphorus-sulfur (P-S) bond. researchgate.netnih.gov This can lead to the formation of O-ethyl phenylphosphinate. researchgate.netnih.gov Another significant reaction is the hydroxylation of the carbon atom attached to a heteroatom, which can be followed by the cleavage of the carbon-heteroatom bond. slideshare.net In the case of this compound, this can involve the hydroxylation of the benzyl (B1604629) radical.

The process of biotransformation can be categorized into Phase I and Phase II reactions. nih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose polar functional groups, making the compound more polar. nih.gov The cleavage of the P-S bond in this compound is an example of a Phase I reaction. Phase II reactions involve the conjugation of the modified compound with endogenous molecules to further increase its water solubility for excretion. nih.gov

Variations in the metabolism of xenobiotics, including pesticides like this compound, can occur between different species (interspecies) and within the same species (intraspecies). nih.govlibretexts.orgfrontiersin.orglibretexts.org While specific studies on the inter- and intraspecies variability of this compound metabolism are not extensively detailed in the provided context, the general principles of drug metabolism suggest that such variations are likely.

Factors that can contribute to this variability include differences in the expression and activity of metabolic enzymes, such as cytochrome P450s, between species and even between different individuals or strains of the same species. frontiersin.org For example, research on other compounds has shown that metabolism can vary significantly between different animal species and humans, which can complicate the extrapolation of data from animal studies to predict human responses. frontiersin.org In fungi, the ability to metabolize and detoxify compounds like phytoalexins can be linked to their pathogenicity and virulence, and this ability can vary between different fungal species. nih.gov Although no significant metabolic differences were found between resistant and susceptible strains of P. oryzae for this compound, this does not rule out the possibility of metabolic variations in other fungal species or under different environmental conditions. jircas.go.jp

Advanced Analytical Methodologies for Inezin and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are pivotal in the analysis of Inezin and its metabolites, enabling their separation from complex mixtures and subsequent quantification.

Gas-Liquid Chromatography (GLC) for this compound Analysis

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful technique for analyzing volatile compounds like this compound. libretexts.orgnumberanalytics.comlibretexts.org In GLC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a liquid stationary phase coated on a solid support. libretexts.orgnumberanalytics.com The separation is based on the differential partitioning of the analytes between the gas and liquid phases. libretexts.org

Key aspects of GLC in this compound analysis include:

Sample Volatilization: The sample containing this compound is injected into a heated port where it vaporizes. libretexts.org

Mobile Phase: An inert gas, such as helium or nitrogen, transports the vaporized sample through the column. libretexts.orgpfc.hr

Stationary Phase: A high-boiling point liquid is coated on a solid support within the column. libretexts.org The choice of stationary phase is critical for achieving effective separation.

Detection: As the separated components elute from the column, they are detected by a suitable detector. pfc.hr

GLC is often coupled with mass spectrometry (GC-MS) for enhanced identification of molecules. libretexts.org

Thin-Layer Chromatography (TLC) in Metabolic Studies

Thin-Layer Chromatography (TLC) is a versatile and cost-effective method used for the separation and identification of compounds in a mixture, including metabolites of this compound. wjpls.orgacademicjournals.org This technique involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, alumina, or cellulose, coated onto a flat carrier such as a glass plate, plastic, or aluminum foil. wjpls.org

The process of TLC in metabolic studies of this compound involves:

Sample Application: A small amount of the sample extract is spotted onto the baseline of the TLC plate.

Development: The plate is placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, carrying the sample components with it. wjpls.org

Separation: Separation occurs as different components travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. wjpls.org

Visualization: After development, the separated spots are visualized. For colorless compounds, this may require the use of UV light or specific spray reagents that react with the compounds to produce colored products. academicjournals.org

TLC is particularly useful for monitoring the progress of reactions and for the qualitative analysis of transformation products of compounds like ferulic acid, a concept applicable to this compound's metabolic studies. academicjournals.org High-performance thin-layer chromatography (HPTLC) offers improved resolution and is used for chemical fingerprinting and metabolite isolation in metabolomics studies. nih.gov

Ion Exchange Chromatography for Metabolite Separation

Ion Exchange Chromatography (IEX) is a powerful technique for separating charged molecules, such as the metabolites of this compound. phenomenex.comchromtech.com This method relies on the reversible interaction between charged analytes and an oppositely charged stationary phase (the ion exchanger). chromtech.comcytivalifesciences.com

The fundamental steps in IEX for separating this compound metabolites are:

Equilibration: The ion exchange column is prepared by washing it with a buffer to establish a specific pH and ionic strength. phenomenex.comcytivalifesciences.com

Sample Loading: The sample containing the charged metabolites is loaded onto the column. The target molecules bind to the charged sites on the stationary phase. phenomenex.comcytivalifesciences.com

Washing: The column is washed to remove any unbound molecules. cytivalifesciences.com

Elution: The bound metabolites are selectively released from the column by changing the ionic strength or pH of the buffer, typically by applying a salt gradient. cytivalifesciences.com

IEX is highly effective for separating polar and ionic compounds that are difficult to retain on traditional reversed-phase columns. thermofisher.com It is widely used for the purification of biomolecules like proteins, nucleic acids, and amino acids, and for the analysis of small charged metabolites. phenomenex.comthermofisher.com When coupled with mass spectrometry, IEX with on-line desalting provides a robust platform for metabolomics research. thermofisher.com

Spectroscopic Approaches for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for determining the molecular structure and identifying this compound and its derivatives.

Mass Spectrometry (MS) in this compound Research

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. npl.co.uk It is a crucial tool in this compound research for identifying the compound and its metabolites with high accuracy. npl.co.uknih.gov Advanced MS systems can provide detailed information about the elemental and molecular composition of a sample. npl.co.uk

In the context of this compound research, MS can be used to:

Determine the precise molecular weight of this compound and its degradation products. wikidata.org

Elucidate the structure of unknown metabolites by analyzing their fragmentation patterns.

Quantify the amount of this compound and its derivatives in various samples.

Rapid Evaporative Ionization Mass Spectrometry (REIMS) is an advanced technique that allows for near-instantaneous data acquisition with minimal sample preparation. selectscience.net The coupling of liquid chromatography with mass spectrometry (LC-MS) is a valuable tool for the separation and identification of compounds in complex mixtures. thermofisher.com

Infrared Spectroscopy (IR) for Molecular Characterization

Infrared (IR) Spectroscopy is a technique based on the absorption of infrared radiation by molecules, which causes their vibrational modes to be excited. longdom.orgyoutube.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups. longdom.orgyoutube.com

Key applications of IR spectroscopy in the characterization of this compound include:

Functional Group Identification: The presence of specific absorption bands in the IR spectrum can confirm the presence of functional groups within the this compound molecule, such as P=O, P-O-C, and aromatic rings.

Purity Assessment: IR spectroscopy can be used to assess the purity of a sample by detecting the presence of impurities with different functional groups.

IR spectroscopy is a non-destructive technique that can be used to analyze samples in various states, including solids, liquids, and gases. longdom.org Modern computational methods can be combined with IR spectroscopy to predict and interpret spectra with high accuracy. arxiv.org

Table of Research Findings

| Analytical Technique | Application in this compound Research | Key Findings and Advantages |

|---|---|---|

| Gas-Liquid Chromatography (GLC) | Separation and quantification of this compound. | Efficient separation of volatile compounds; can be coupled with MS for definitive identification. libretexts.org |

| Thin-Layer Chromatography (TLC) | Analysis of this compound metabolites. | Cost-effective, versatile for qualitative analysis and monitoring reactions. HPTLC offers high resolution for metabolomics. wjpls.orgnih.gov |

| Ion Exchange Chromatography (IEX) | Separation of charged metabolites. | High-resolution separation of ionic and polar molecules based on charge. phenomenex.comcytivalifesciences.com |

| Mass Spectrometry (MS) | Structural elucidation and identification. | High sensitivity and accuracy for determining molecular weight and structure. npl.co.uknih.gov |

| Infrared Spectroscopy (IR) | Molecular characterization. | Provides a unique molecular fingerprint for identifying functional groups. longdom.orgyoutube.com |

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₅H₁₇O₂PS nih.govbcpcpesticidecompendium.org |

| Helium | He libretexts.orgpfc.hr |

| Nitrogen | N₂ libretexts.orgpfc.hr |

| Silica Gel | SiO₂ |

| Alumina | Al₂O₃ |

| Cellulose | (C₆H₁₀O₅)n |

| Ferulic Acid | C₁₀H₁₀O₄ |

| Carbon Dioxide | CO₂ pfc.hr |

| Methane | CH₄ pfc.hr |

| Ethane | C₂H₆ pfc.hr |

| Propane | C₃H₈ pfc.hr |

| Butane | C₄H₁₀ pfc.hr |

| Hydrogen | H₂ pfc.hr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the structural elucidation of organic compounds, including organophosphorus pesticides like this compound. cwejournal.orgsemanticscholar.org The power of NMR lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. cwejournal.orgemerypharma.com For the structural assignment of this compound and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed, focusing on specific nuclei such as ¹H, ¹³C, and ³¹P. semanticscholar.orgagronomyjournals.com

The ³¹P nucleus is particularly informative for organophosphorus compounds due to its 100% natural abundance and wide range of chemical shifts, which are highly sensitive to the nature of the substituents attached to the phosphorus atom. bibliotekanauki.plmdpi.com In this compound (S-benzyl O-ethyl phenylphosphonothioate), the ³¹P NMR spectrum would exhibit a single resonance, and its chemical shift would be characteristic of a phosphonothioate environment. This provides a direct method for identifying the phosphorus-containing functional group. mdpi.com

¹H NMR spectroscopy is fundamental for identifying the types and number of protons in a molecule. emerypharma.com For this compound, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the phenyl and benzyl (B1604629) groups, as well as the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group. The chemical shifts, signal integrations (which correspond to the number of protons), and coupling patterns (splitting of signals due to neighboring protons) are used to piece together the structure. emerypharma.com For instance, the ethyl group would show a characteristic quartet for the -CH₂- protons coupled to the -CH₃- protons, and a triplet for the -CH₃- protons coupled to the -CH₂- protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

To definitively assign all signals and confirm the connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within spin systems, such as the ethyl group. univr.it

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. semanticscholar.org

The combination of these NMR techniques provides a comprehensive and unambiguous structural assignment for this compound and is a powerful tool for identifying its derivatives or degradation products. semanticscholar.org

Development and Validation of High-Sensitivity and High-Selectivity Analytical Protocols

The development and validation of analytical methods are critical to ensure the reliable quantification of compounds like this compound, especially at trace levels in complex samples. nd.edumdpi.com A robust analytical protocol requires careful optimization to achieve high sensitivity (the ability to detect low concentrations) and high selectivity (the ability to distinguish the analyte from other components in the sample). enzene.comspirochem.com The validation process involves assessing several performance characteristics to demonstrate that the method is fit for its intended purpose. europa.eu

Key parameters evaluated during method validation typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. annlabmed.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. enzene.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. enzene.com

For pesticides like this compound, high-sensitivity methods are crucial for monitoring residues in environmental and food matrices to ensure compliance with regulatory limits. lcms.cz

Applicability of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the trace-level quantification of pesticides, including organophosphates like this compound, in complex matrices. eag.comnebiolab.com This method combines the powerful separation capabilities of liquid chromatography (LC) with the highly sensitive and selective detection of tandem mass spectrometry (MS/MS). wikipedia.org

The LC system separates this compound from other compounds in the sample extract based on its physicochemical properties as it interacts with the stationary phase (LC column) and mobile phase. thermofisher.com Following separation, the analyte enters the mass spectrometer.

The mass spectrometer operates through several key stages:

Ionization: The this compound molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to create charged ions. agnopharma.com

Mass Analysis (MS1): In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the this compound parent ion (also called the precursor ion). eag.com

Fragmentation: The selected parent ions are then fragmented in the second quadrupole (Q2), which acts as a collision cell. This process, known as collision-induced dissociation (CID), breaks the parent ion into smaller, characteristic product ions. agnopharma.com

Mass Analysis (MS2): The third quadrupole (Q3) separates these product ions, and the detector measures their abundance.

This process is most often performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect one or more specific transitions from a precursor ion to a product ion. coresta.org The specificity of monitoring a unique precursor-to-product ion transition for this compound provides exceptional selectivity, minimizing the potential for interference from matrix components and ensuring reliable quantification even at very low concentrations. nih.gov The high sensitivity of modern LC-MS/MS systems allows for detection limits in the range of micrograms per kilogram (µg/kg) or even lower. coresta.orgresearchgate.net

Table 1: Typical LC-MS/MS Parameters for Organophosphate Pesticide Analysis

This table illustrates the type of parameters that would be optimized for an LC-MS/MS method for a compound like this compound. The specific values are hypothetical and serve for illustrative purposes.

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| LC Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates the analyte from other sample components based on polarity. |

| Mobile Phase | Gradient of Water (with formic acid) and Acetonitrile/Methanol | Elutes the analyte from the LC column. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged molecular ions of the analyte. |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | Selects the parent ion of the target analyte. |

| Product Ions (Q3) | Two or more characteristic fragment ions | Provides structural confirmation and quantification. |

| Collision Energy | Optimized voltage (e.g., 15-30 eV) | Controls the fragmentation of the precursor ion in the collision cell. |

Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices such as soil, water, or food products presents a significant challenge due to the presence of numerous interfering compounds (e.g., fats, pigments, proteins). chromatographyonline.comtechnologynetworks.com Therefore, a crucial step before instrumental analysis is sample preparation, which aims to extract this compound from the matrix and remove these interferences. chromatographyonline.comcirad.fr An effective sample preparation strategy improves the accuracy, precision, and robustness of the analysis and protects the analytical instrument from contamination. chromatographyonline.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. organomation.comsigmaaldrich.com The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). wikipedia.org By selecting an appropriate sorbent and solvent system, this compound can be selectively retained on the sorbent while interferences are washed away. Subsequently, a different solvent is used to elute the purified this compound for analysis. thermofisher.com Common sorbents for pesticides include reversed-phase materials like C18 or polymeric phases. chromatographyonline.com

QuEChERS (Quick, Easy,Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the standard for pesticide residue analysis in a wide variety of food and agricultural samples. quechers.euthermofisher.com It is a streamlined approach that combines extraction and cleanup into a simple, two-step procedure. phenomenex.com

Extraction and Partitioning: A homogenized sample is first extracted with an organic solvent, typically acetonitrile, in a tube containing salts (e.g., magnesium sulfate (B86663), sodium chloride). nih.gov Shaking and centrifugation separate the mixture into an aqueous layer and an organic layer containing the pesticides. Magnesium sulfate helps to remove water from the organic phase. quechers.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is transferred to a second tube containing a small amount of d-SPE sorbent. sigmaaldrich.com Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; graphitized carbon black (GCB) to remove pigments and sterols; and C18 to remove nonpolar interferences like fats. sigmaaldrich.com After shaking and centrifugation, the purified supernatant is collected for LC-MS/MS analysis. nih.gov

The choice of QuEChERS salts and d-SPE sorbents can be tailored to the specific properties of the sample matrix and the target analytes. thermofisher.com

Table 2: Comparison of Sample Preparation Strategies for this compound Analysis

This table provides a comparative overview of two common sample preparation techniques that could be applied for the analysis of this compound.

| Technique | Principle | Typical Matrices | Advantages | Considerations |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is then eluted. wikipedia.org | Water, beverages, urine, blood. wikipedia.org | High selectivity, good concentration factor. thermofisher.com | Can be more time-consuming and require more solvent than QuEChERS. chromatographyonline.com |

| QuEChERS | Solvent extraction followed by salting-out and dispersive SPE cleanup. quechers.eu | Fruits, vegetables, cereals, soil, tea. lcms.czquechers.eu | Fast, easy, low solvent use, high throughput, effective for a wide range of pesticides. quechers.eusigmaaldrich.com | Choice of sorbents is critical to avoid loss of planar pesticides (if using GCB). |

Environmental Pathways and Degradation Mechanisms of Inezin

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological means, primarily through the action of light (photodegradation) and water (hydrolysis).

The breakdown of Inezin when exposed to ultraviolet (UV) light has been studied, revealing a multi-step process. nih.gov The initial stages of photodecomposition involve two primary pathways. nih.gov One pathway is the cleavage of the phosphorus-sulfur (P-S) bond, leading to the formation of O-ethyl phenylphosphinate and dibenzyl disulfide. The dibenzyl disulfide then degrades relatively quickly to sulfuric acid and benzoic acid. nih.gov The second initial step is the isomerization of this compound to its thionate counterpart, O-benzyl O-ethyl phenylphosphonothionate. This isomer is then gradually oxidized to O-benzyl O-ethyl phenylphosphate. nih.gov

Compared to the parent this compound compound, some of its photoproducts, such as O-ethyl phenylphosphinate, O-benzyl O-ethyl phenylphosphonate (B1237145), and O-benzyl O-ethyl phenylphosphonthionate, are relatively stable under UV light. nih.gov The rate of photodegradation can be influenced by various factors, including the intensity of light and the presence of other substances in the environment that can act as photosensitizers. uc.ptajchem-a.com

Table 1: Major Photodegradation Products of this compound

| Initial Process | Primary Products | Subsequent Degradation Products |

| P-S Bond Cleavage | O-ethyl phenylphosphinate, Dibenzyl disulfide | Sulfuric acid, Benzoic acid |

| Isomerization | O-benzyl O-ethyl phenylphosphonothionate | O-benzyl O-ethyl phenylphosphate |

Source: Journal of Environmental Science and Health, Part B, 1976 nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of organophosphorus compounds like this compound to hydrolysis is a key factor in their environmental persistence. researchgate.net Research has identified several hydrolysis products of this compound, including phenylphosphonic acid, O-ethyl hydrogen phenylphosphonate, O-ethyl hydrogen phenylphosphonothioate, and benzyl (B1604629) alcohol. nih.govscispace.com The rate of hydrolysis can be affected by the pH of the water, with many organophosphorus pesticides degrading more rapidly in alkaline conditions. researchgate.netbiotechrep.ir

Biotic Degradation Mechanisms (e.g., microbial enzymatic action)

Microorganisms play a crucial role in the breakdown of organophosphorus pesticides in the environment. biotechrep.irscielo.org.mx This biodegradation is considered a primary mechanism for the detoxification of these compounds in soil and water. scielo.org.mx Various bacteria and fungi possess enzymes that can hydrolyze the ester bonds in organophosphorus compounds, which is a significant step in their detoxification. oup.comresearchgate.net

Enzymes such as phosphotriesterases (also known as organophosphate hydrolases) are capable of cleaving the P-O and P-S bonds in these pesticides. scielo.org.mxmbl.or.kr The genes that code for these enzymes have been identified in a variety of microorganisms. oup.commbl.or.kr The effectiveness of microbial degradation can be influenced by several environmental factors, including temperature, pH, and the availability of other nutrients. biotechrep.irresearchgate.net While specific studies on the microbial enzymatic degradation of this compound are limited, the general principles of organophosphorus pesticide biodegradation suggest that microbial action is a significant pathway for its breakdown in the environment. biotechrep.iroup.com Research on the fungus Pyricularia oryzae has shown that organophosphorus fungicides like this compound can inhibit certain enzymatic pathways within the fungus itself. scispace.comapsnet.org

Persistence and Environmental Cycling of this compound and its Degradation Products

The persistence of this compound and its degradation products in the environment is determined by the interplay of the abiotic and biotic degradation processes discussed above. While organophosphorus pesticides are generally less persistent than organochlorine pesticides, their transformation products can sometimes be as or more toxic and persistent than the parent compound. mdpi.comnih.gov

Theoretical Frameworks and Broader Academic Significance of Inezin

Inezin as a Model Compound in Organophosphorus Chemistry Research

Organophosphorus chemistry is a significant field encompassing the study of organic compounds containing phosphorus. wikipedia.org These compounds are widely used in various applications, including agriculture (as pesticides), medicine, and industry. mdpi.com this compound, as an organophosphate fungicide, falls within this class of compounds. Its structure, containing a phosphorus-sulfur bond and an ethyl and benzyl (B1604629) group attached to the phosphorus center, makes it a relevant subject for studying the synthesis, reactivity, and properties of organophosphorus compounds. herts.ac.ukwikidata.org Research into compounds like this compound contributes to the broader understanding of phosphorus chemistry, which is considered a rapidly growing branch of organic chemistry. mdpi.com Studies involving the chemical transformation of this compound by ultraviolet light, for instance, provide data on its environmental fate and reactivity under specific conditions. thegoodscentscompany.com The investigation of such transformations is crucial for understanding the behavior of organophosphorus compounds in different environments.

Contributions to the Understanding of Enzyme Inhibition Mechanisms

This compound is known to act as an acetylcholinesterase (AChE) inhibitor. herts.ac.uk Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. wikipedia.org The study of enzyme inhibition is fundamental to understanding biological processes and is highly relevant in the development of pharmaceuticals and agrichemicals. medcraveonline.com AChE is a crucial enzyme in the nervous system, and its inhibition can have significant biological effects. By studying how this compound interacts with AChE, researchers can gain insights into the specific binding sites and mechanisms of inhibition for this class of organophosphorus compounds. wikipedia.orgkhanacademy.org This research contributes to the broader understanding of how organophosphates interfere with enzyme function, which is vital for designing more selective and less toxic inhibitors. Kinetic studies involving enzyme inhibitors, like those potentially conducted with this compound and AChE, utilize methods such as Michaelis-Menten and Lineweaver-Burk plots to determine kinetic parameters and identify the type of inhibition (e.g., competitive, non-competitive, uncompetitive). khanacademy.orgnih.gov This mechanistic understanding is critical for predicting the biological impact of this compound and similar compounds.

Implications for the Design of Environmentally Benign Chemical Agents

The design of environmentally benign chemical agents is a core aspect of green chemistry. yale.edulu.se This involves developing chemicals and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu While this compound itself is a pesticide and its environmental profile needs careful consideration, research into its properties and degradation pathways can inform the design of safer alternatives. Understanding how this compound behaves in the environment, such as its hydrolysis rates, provides data that can be used to predict the persistence and potential impact of related organophosphorus compounds. nbu.ac.in The principles of environmentally benign design aim to create chemicals that are less toxic and degrade into innocuous products after use. acsgcipr.orgyale.edu Studying the structure-activity relationships of compounds like this compound can help identify molecular features that contribute to desired activity while minimizing environmental harm. researchgate.net This involves considering factors such as inherent toxicity, biodegradability, and potential for bioaccumulation during the design phase. lu.seacsgcipr.org

Role in Advancing Green Chemistry Principles in Chemical Synthesis

Green chemistry principles emphasize waste prevention, atom economy, the use of less hazardous chemicals and solvents, and the design of energy-efficient processes. yale.edugctlc.orgacs.org While the synthesis of this compound is not detailed in the provided search results, the study and production of organophosphorus compounds in general are increasingly being approached with green chemistry in mind. mdpi.comrroij.com Research in this area focuses on developing synthetic routes that minimize waste, utilize safer reagents and solvents (e.g., aqueous systems), and can be carried out under milder conditions (e.g., ambient temperature and pressure). researchgate.net For example, the development of catalytic methods and the avoidance of unnecessary derivatization steps are key green chemistry strategies applicable to the synthesis of organophosphorus compounds. acs.orgresearchgate.net By exploring greener synthetic methodologies for compounds like this compound or related structures, researchers contribute to reducing the environmental footprint of chemical manufacturing. The principles of green chemistry provide a framework for chemists to design more sustainable and environmentally friendly synthetic processes. rroij.comresearchgate.net

Future Research Directions and Unexplored Avenues in Inezin Studies

Comprehensive Mechanistic Studies of Inezin-Enzyme Interactions

The primary mechanism of action for many organophosphate pesticides involves the inhibition of critical enzymes in target organisms. mdpi.commdpi.com For fungicides, a key target is often chitin (B13524) synthase, an enzyme essential for the integrity of the fungal cell wall. mdpi.comnih.govpatsnap.commdpi.com However, the specific molecular interactions between this compound and its target enzymes have not been thoroughly elucidated.

Table 1: Proposed Areas for Mechanistic Investigation

| Research Question | Key Methodologies | Potential Target Enzymes | Expected Outcome |

|---|---|---|---|

| What is the primary enzyme target of this compound? | Enzyme activity assays, affinity chromatography | Chitin Synthases (CHS1, CHS2, CHS3) | Identification of the primary molecular target. |

| What is the mode of inhibition? | Enzyme kinetics studies (e.g., Michaelis-Menten) | Identified primary target enzyme | Determination of competitive, non-competitive, etc., inhibition. |

| What is the structure of the enzyme-Inezin complex? | X-ray crystallography, Cryo-electron microscopy | Co-crystallized target enzyme with this compound | Atomic-level visualization of the binding interaction. |

Advanced Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules at an atomic level, offering insights that can be difficult to obtain through experimental methods alone. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are invaluable for studying ligand-receptor interactions. nih.govnih.govmdpi.com

Future studies should employ these in silico methods to model the interaction between this compound and its putative enzyme targets, such as chitin synthase. Molecular docking can predict the preferred binding orientation of this compound within the enzyme's active site, providing a structural hypothesis for its inhibitory action. nih.gov Following docking, MD simulations can be used to study the dynamic behavior of the this compound-enzyme complex over time, assessing the stability of the interaction and identifying key conformational changes. mdpi.com These simulations can help elucidate the mechanism of inhibition and calculate binding free energies, which quantify the strength of the interaction. Such computational approaches can accelerate research by prioritizing experimental studies and providing a theoretical framework for interpreting results. nih.gov

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

Building upon detailed mechanistic and computational insights, the rational design of novel analogues represents a promising avenue for developing improved fungicides. The goal is to create new molecules that retain or enhance the desired antifungal activity while minimizing off-target effects. researchgate.netmdpi.com Structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity, are fundamental to this process. nih.govnih.gov

A future research program should focus on the synthesis of a library of this compound analogues. Modifications could be systematically made to different parts of the molecule, such as the O-ethyl, S-benzyl, or phenyl groups. For example, altering the substituents on the phenyl ring could modulate the molecule's hydrophobicity and electronic properties, potentially improving its binding affinity and specificity for the target enzyme. Each new analogue would be synthesized and then evaluated for its antifungal efficacy and its inhibitory activity against the identified target enzyme(s). mdpi.com The resulting data would be used to build robust QSAR models, guiding the next cycle of design and synthesis. nih.gov This iterative process of design, synthesis, and testing can lead to the identification of lead compounds with superior performance and a better safety profile. nih.gov

Table 2: Strategy for this compound Analogue Development

| Design Step | Action | Rationale | Example Modification |

|---|---|---|---|

| 1. Scaffolding | Identify the core structure of this compound. | The basic framework responsible for activity. | O-ethyl, phenyl-S-benzyl thiophosphonate. |

| 2. Modification | Systematically alter functional groups. | To probe structure-activity relationships (SAR). | Replace S-benzyl with other substituted aryl or alkyl groups. |

| 3. Bioassay | Test analogues against target fungi and enzymes. | To quantify changes in efficacy and specificity. | Determine IC50 values for fungal growth and enzyme inhibition. |

| 4. QSAR Modeling | Correlate structural changes with activity data. | To build a predictive model for designing better compounds. | Use computational models to link molecular descriptors to bioactivity. |

Detailed Characterization of this compound's Environmental Biotransformation Pathways

Future research should employ modern analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), to identify the full spectrum of this compound's metabolites in various environmental matrices. Studies should focus on identifying the specific microorganisms (bacteria and fungi) responsible for its degradation. oup.comnih.gov Isolating these microbes and characterizing the enzymes involved (e.g., phosphotriesterases, hydrolases) would provide a complete picture of the biotransformation process. mdpi.comresearchgate.net This knowledge is essential for predicting this compound's environmental persistence, the potential toxicity of its breakdown products, and for developing potential bioremediation strategies for contaminated sites. nih.govnih.gov

Exploration of this compound's Interactions within Complex Biological Systems beyond Fungal Inhibition

The impact of a pesticide is not limited to its intended target. Fungicides can have unintended consequences on non-target organisms and the broader ecosystem. nih.govresearchgate.net For instance, pesticides can alter the structure and function of soil microbial communities, which are vital for nutrient cycling and soil health. nih.govnih.govmdpi.commdpi.com

A critical area for future research is the effect of this compound on these complex biological systems. Studies should investigate this compound's impact on the diversity and functional capacity of soil microbial communities using techniques like metagenomics and metaproteomics. It is also important to assess its effects on other non-target organisms, such as earthworms, beneficial insects, and aquatic invertebrates. mdpi.comnih.govboisestate.edu Furthermore, research could explore the interaction of this compound with plant physiology beyond simply controlling a pathogen. Does this compound or its metabolites affect plant metabolic pathways, nutrient uptake, or induce stress responses? Understanding these broader systemic interactions is fundamental to a holistic assessment of this compound's ecological footprint.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Inezin's biochemical mechanisms?

- Methodological Answer :

- Controlled Variables : Standardize environmental conditions (pH, temperature, solvent) to isolate this compound's activity .

- Replication : Use triplicate experiments to ensure reproducibility and reduce random error .

- Validation : Employ positive/negative controls (e.g., known enzyme inhibitors) to validate assay specificity .

- Table 1 : Key Components of Experimental Design

| Component | Purpose | Example for this compound Studies |

|---|---|---|

| Controls | Benchmark activity | Use a substrate without this compound |

| Replicates | Minimize variability | Triplicate kinetic assays |

| Data Collection | Ensure consistency | Spectrophotometric measurements |

Q. How can researchers characterize this compound's structural and functional properties using spectroscopic methods?

- Methodological Answer :

- Techniques : Use UV-Vis spectroscopy for cofactor identification, circular dichroism (CD) for secondary structure analysis, and NMR for 3D conformational studies .

- Parameter Optimization : Adjust wavelength ranges (e.g., 280 nm for aromatic residues) and buffer compatibility to avoid interference .

- Validation : Cross-reference results with X-ray crystallography or cryo-EM data if available .

Q. What systematic approaches identify knowledge gaps in this compound-related literature?

- Methodological Answer :

- Keyword Analysis : Use Boolean operators (e.g., "this compound AND kinetics NOT industrial") in databases like PubMed or Scopus .

- Systematic Reviews : Follow PRISMA guidelines to map existing studies and highlight under-researched areas (e.g., this compound’s role in metabolic pathways) .

- Citation Tracking : Use tools like Web of Science to identify seminal papers and emerging trends .

Advanced Research Questions

Q. How can contradictions in reported enzymatic activity of this compound across studies be resolved?

- Methodological Answer :

- Comparative Analysis : Normalize activity data to units/mg protein and adjust for assay conditions (e.g., temperature, buffer ionic strength) .

- Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-lab variability .

- Meta-Analysis : Aggregate datasets using tools like RevMan to identify outliers or methodological biases .

Q. What methodologies integrate multi-omics data to elucidate this compound's metabolic pathways?

- Methodological Answer :

- Bioinformatics Tools : Use KEGG or STRING for pathway enrichment analysis of transcriptomic/proteomic data .

- Experimental Validation : Confirm predicted interactions via knock-out models or siRNA silencing .

- Table 2 : Multi-Omics Integration Workflow

| Step | Tool/Technique | Outcome |

|---|---|---|

| Data Generation | RNA-Seq, LC-MS/MS | Transcriptome and proteome |

| Pathway Mapping | MetaboAnalyst, PathVisio | Network visualization |

| Validation | CRISPR-Cas9 editing | Functional confirmation |

Q. How can this compound's stability under varying physicochemical conditions be rigorously assessed?

- Methodological Answer :

- Stress Testing : Expose this compound to extreme pH (2–12), temperatures (4–70°C), and oxidizing agents .

- Analytical Techniques : Monitor degradation via HPLC for purity and dynamic light scattering (DLS) for aggregation .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What statistical frameworks are optimal for evaluating this compound's dose-response relationships?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Michaelis-Menten models using GraphPad Prism .

- Uncertainty Quantification : Calculate 95% confidence intervals for EC50/IC50 values .

- Sensitivity Analysis : Test robustness against parameter variations (e.g., substrate concentration) .

Q. How can methodological rigor be ensured in cross-disciplinary studies involving this compound?

- Methodological Answer :

- Protocol Harmonization : Define standardized protocols for assays (e.g., enzyme units, buffer systems) across labs .

- Interdisciplinary Collaboration : Involve biochemists for mechanistic insights and data scientists for computational modeling .

- Peer Validation : Pre-publish methods on platforms like Protocols.io for community feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.